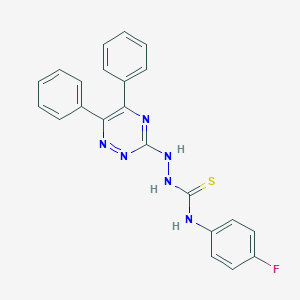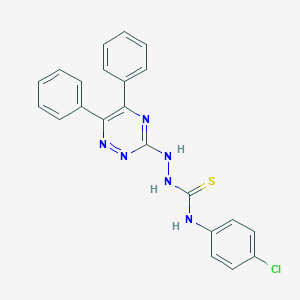![molecular formula C24H18Cl3N3O B292724 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide](/img/structure/B292724.png)
3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide, also known as Compound A, is a synthetic small molecule that has been studied for its potential therapeutic applications. This compound belongs to the class of indazole derivatives, which have been shown to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
科学研究应用
3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer research, 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In inflammation research, 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In viral infection research, 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A has been shown to inhibit the replication of certain viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
作用机制
The mechanism of action of 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in cell proliferation, inflammation, and viral replication. 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A has also been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation and are often dysregulated in cancer cells. Additionally, 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A has been shown to inhibit the activity of viral proteases, which are essential for viral replication.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A has been shown to have various biochemical and physiological effects, depending on the specific disease or condition being studied. In cancer research, 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A has been shown to induce apoptosis and inhibit cell proliferation, leading to a reduction in tumor growth. In inflammation research, 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A has been shown to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In viral infection research, 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A has been shown to inhibit viral replication, leading to a reduction in viral load.
实验室实验的优点和局限性
One advantage of using 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A in lab experiments is its specificity for certain signaling pathways and enzymes, making it a useful tool for studying these pathways and enzymes in various diseases. Additionally, 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A has been shown to have low toxicity in vitro and in vivo, making it a relatively safe compound to use in lab experiments. However, one limitation of using 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments. Additionally, further studies are needed to determine the optimal dosage and duration of treatment for 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A in various diseases.
未来方向
There are several future directions for research on 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A. One direction is to further elucidate the mechanism of action of 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A, particularly in cancer, inflammation, and viral infection. Additionally, further studies are needed to determine the efficacy and safety of 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A in preclinical and clinical trials for various diseases. Another direction is to explore the potential of 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A as a lead compound for the development of new drugs with improved efficacy and safety profiles. Finally, future studies should aim to optimize the synthesis method of 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A to improve the yield and purity of the final product.
合成方法
The synthesis of 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A has been described in several scientific publications. One method involves the reaction of 2-chloroaniline and 3,4-dichlorobenzaldehyde in the presence of potassium carbonate and acetic acid, followed by cyclization with 2,3-dichloro-1,4-benzoquinone. The resulting compound is then treated with hydrochloric acid to yield 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A. This method has been optimized to improve the yield and purity of the final product.
属性
分子式 |
C24H18Cl3N3O |
|---|---|
分子量 |
470.8 g/mol |
IUPAC 名称 |
3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydrobenzo[g]indazole-2-carboxamide |
InChI |
InChI=1S/C24H18Cl3N3O/c25-19-8-4-3-7-17(19)23-18-11-9-14-5-1-2-6-16(14)22(18)29-30(23)24(31)28-15-10-12-20(26)21(27)13-15/h1-8,10,12-13,18,23H,9,11H2,(H,28,31) |
InChI 键 |
JMPXMGRZPFATID-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C3=NN(C(C31)C4=CC=CC=C4Cl)C(=O)NC5=CC(=C(C=C5)Cl)Cl |
规范 SMILES |
C1CC2=CC=CC=C2C3=NN(C(C31)C4=CC=CC=C4Cl)C(=O)NC5=CC(=C(C=C5)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[5-(Cyanomethylsulfanyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl]sulfanyl]acetonitrile](/img/structure/B292643.png)
![3,6-bis(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B292644.png)
![Ethyl 7-anilino-1-(3-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292645.png)
![[8-Amino-7-(4-pyridinyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](phenyl)methanone](/img/structure/B292648.png)
![7-(2,4-dichlorophenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B292649.png)
![2-benzoyl-3-(2-chlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B292650.png)
![2-{[5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone](/img/structure/B292651.png)
![2-{5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292652.png)

![N-[(5,6-diphenyl-1,2,4-triazin-3-yl)amino]-N'-phenylcarbamimidothioic acid](/img/structure/B292659.png)

![N'-benzyl-N-[(5,6-diphenyl-1,2,4-triazin-3-yl)amino]carbamimidothioic acid](/img/structure/B292662.png)

![2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B292665.png)